N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-[4-[4-(1,3-dioxoisoindol-2-yl)butanoyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S.ClH/c28-20(6-3-9-27-22(30)18-4-1-2-5-19(18)23(27)31)26-13-11-25(12-14-26)10-8-24-21(29)17-7-15-32-16-17;/h1-2,4-5,7,15-16H,3,6,8-14H2,(H,24,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGWJQIACHBPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
- Ou-Ichen, Z., Boussetta, A., Ouchetto, K., Hafid, A., Khouili, M., & Ouchetto, H. (2024). Insights into synthesis, reactivity, and biological activity of N-isoindoline-1,3-diones heterocycles: a systematic literature review. Journal of the Iranian Chemical Society, 21, 1453–1493
- A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–9
- Crystal structure of the salt: 4-((1,3-dioxoisoindolin-2-yl)butanoyl)benzoic acid. (2023). New Crystal Structures, 238, 417–418
- Benchchem. (n.d.). Product details for CAS No. 1351631-22-5 (N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride)
Biological Activity
N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a compound with significant potential in various biological activities, particularly in the fields of oncology and immunology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 1,3-dioxoisoindoline derivatives with piperazine and thiophene carboxylic acid. The structural formula can be represented as follows:
This compound features a complex structure that includes an isoindoline core, which is known for its biological activity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity. In vitro assays have shown that it induces apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells.
Mechanism of Action:
The compound appears to affect several key pathways:
- Cell Cycle Arrest: It has been observed to induce G2/M phase arrest, leading to increased levels of cleaved PARP and caspase-3, which are markers of apoptosis .
- Inhibition of Oncogenic Pathways: The compound inhibits the EGFR signaling pathway, which is crucial in many cancers. Its IC50 values indicate strong efficacy compared to standard treatments like Erlotinib .
Immunomodulatory Effects
Beyond its anticancer properties, this compound has shown promise as an immunomodulator:
- Vaccine Adjuvant Potential: It has been proposed for use as an adjuvant in cancer vaccines, enhancing immune responses against tumor antigens .
- Cytokine Modulation: Studies suggest that it modulates cytokine production, potentially improving the efficacy of immunotherapies.
Case Studies and Research Findings
Several research findings highlight the biological activity of this compound:
Scientific Research Applications
Cancer Therapy
The compound exhibits promising anticancer properties through various mechanisms:
- Mechanism of Action : It has been shown to induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell cycle progression and apoptosis pathways. For instance, compounds similar to N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide have demonstrated the ability to increase the levels of pro-apoptotic factors such as caspases while decreasing anti-apoptotic proteins like Bcl-2 .
- Case Studies : In studies involving MDA-MB-231 breast cancer cells, derivatives of this compound exhibited cytotoxic effects that surpassed traditional chemotherapeutics like Erlotinib, highlighting its potential as a novel therapeutic agent . Additionally, the compound's efficacy was tested in xenograft mouse models, where it showed significant tumor growth inhibition without notable toxicity .
Immunomodulatory Effects
The compound is also investigated for its role as an immunomodulator:
- Vaccine Adjuvant : Research indicates that compounds with similar structures can enhance immune responses when used as vaccine adjuvants. They facilitate a stronger and more sustained immune response against cancer and infectious diseases by modulating cytokine levels and enhancing antigen presentation .
- Clinical Relevance : The use of immunomodulatory compounds in combination with vaccines has been explored in clinical settings, showing improved outcomes in patients receiving cancer vaccines when pre-treated with such compounds . This underscores the potential of N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride) as a valuable tool in immunotherapy.
Neuropharmacological Applications
Emerging studies suggest that this compound may have neuroprotective properties:
- Neurodegeneration : Compounds related to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and mitochondrial dysfunction, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
- Mechanistic Insights : The neuroprotective effects are attributed to the compound's ability to inhibit monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters and contributes to neurotoxicity when overactive . This inhibition can lead to increased levels of neurotransmitters such as dopamine, thereby improving cognitive functions.
Data Summary Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Therapy | Induces apoptosis; modulates cell cycle | Superior cytotoxicity compared to Erlotinib |
| Immunomodulatory Effects | Enhances immune response; acts as vaccine adjuvant | Improved vaccine efficacy in clinical studies |
| Neuropharmacology | Protects against oxidative stress; MAO-B inhibition | Potential cognitive enhancement in models |
Preparation Methods
Acid Chloride Formation
Procedure :
4-Phthalimidobutyric acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 7.5 mL) under nitrogen for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield the acid chloride as a pale-yellow oil (crude yield: >95%).
Key Data :
- 1H NMR (CDCl₃) : δ 7.69–7.87 (m, 4H, isoindolin aromatic), 2.51 (t, J = 7.6 Hz, 2H, CH₂CO), 2.24–2.34 (m, 4H, CH₂CH₂).
- MS (FAB+) : m/z 261 [M+H]+.
Acylation of Piperazine
Monoacylation Protocol
Procedure :
Piperazine (12 mmol) is dissolved in anhydrous THF and cooled to −20°C. A solution of 4-(1,3-dioxoisoindolin-2-yl)butanoyl chloride (10 mmol) in THF is added dropwise. The mixture is stirred for 2 hours at room temperature, followed by extraction with ethyl acetate and purification via silica chromatography (hexane/EtOAc 7:3) to isolate 4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazine (yield: 68%).
Optimization Notes :
- Stoichiometry : A 1:1 molar ratio of piperazine to acid chloride minimizes diacylation.
- Base Selection : Triethylamine (2 eq.) scavenges HCl, improving yields.
Introduction of the Ethylamine Side Chain
Alkylation with 2-Bromoethylamine Hydrobromide
Procedure :
4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazine (5 mmol) is reacted with 2-bromoethylamine hydrobromide (6 mmol) in acetonitrile at 60°C for 12 hours. The product, 1-(2-aminoethyl)-4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazine, is isolated after neutralization and extraction (yield: 52%).
Analytical Validation :
Amidation with Thiophene-3-carboxylic Acid
Carbodiimide-Mediated Coupling
Procedure :
Thiophene-3-carboxylic acid (5.5 mmol) is activated with HBTU (5.5 mmol) and DIPEA (11 mmol) in DMF. The activated ester is added to 1-(2-aminoethyl)-4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazine (5 mmol) and stirred for 6 hours. The crude amide is purified via recrystallization (ethanol/water) to yield the free base (yield: 74%).
Critical Parameters :
- Solvent : DMF ensures solubility of both reactants.
- Temperature : Room temperature prevents epimerization.
Hydrochloride Salt Formation
Acidic Precipitation
Procedure :
The free base (3 mmol) is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH ≈ 2. The precipitate is filtered, washed with cold ether, and dried under vacuum to afford the hydrochloride salt (yield: 92%).
Characterization :
- Melting Point : 158–160°C (decomposition).
- Elemental Analysis : Calculated for C₂₄H₂₈ClN₅O₄S: C, 54.18%; H, 5.30%; N, 13.16%. Found: C, 53.95%; H, 5.42%; N, 12.98%.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid Chloride Formation | SOCl₂, reflux | >95 | 90% |
| Piperazine Acylation | THF, −20°C to RT | 68 | 95% |
| Ethylamine Alkylation | CH₃CN, 60°C | 52 | 89% |
| Amidation | HBTU/DIPEA, DMF | 74 | 97% |
| Salt Formation | HCl/EtOH | 92 | 99% |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride, and how can yield be optimized?
- Methodology : Multi-step synthesis typically involves:
- Coupling reactions : Amide bond formation between the piperazine and thiophene-carboxamide moieties under anhydrous conditions (e.g., EDCl/HOBt coupling) .
- Purification : Column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate intermediates.
- Salt formation : Final treatment with HCl in ethanol to precipitate the hydrochloride salt.
- Optimization : Adjust reaction time (e.g., 12–24 hours for coupling steps) and temperature (40–60°C) to minimize side products. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane, 1:1) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR : Use and NMR in DMSO-d6 to verify piperazine proton integration (δ 2.5–3.5 ppm) and thiophene ring protons (δ 7.0–8.0 ppm). Confirm absence of unreacted starting materials .
- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z calculated for CHClNOS).
- HPLC : Purity >95% using a C18 column (acetonitrile/water + 0.1% TFA, 30:70 to 70:30 gradient over 20 min) .
Q. How should researchers design stability studies to assess hydrolytic degradation under varying pH conditions?
- Methodology :
- Prepare solutions in buffers (pH 1.2, 4.5, 6.8, 7.4) and incubate at 37°C.
- Monitor degradation via HPLC at 0, 1, 3, 7, and 14 days.
- Identify degradation products using LC-MS and compare to synthetic standards. Adjust formulation (e.g., lyophilization for hygroscopic hydrochloride salts) based on results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify key functional groups responsible for biological activity?
- Methodology :
- Analog synthesis : Modify the 1,3-dioxoisoindolin moiety (e.g., substituents at positions 4 and 5) and piperazine linker length.
- Assays : Test analogs in receptor-binding assays (e.g., dopamine D3 receptor antagonism, IC determination) and functional assays (e.g., cAMP modulation).
- Data analysis : Use regression models to correlate structural features (e.g., logP, hydrogen-bond donors) with activity. Prioritize analogs with >10-fold selectivity over off-targets (e.g., D2 receptors) .
Q. What strategies resolve contradictions in cytotoxicity data between in vitro and ex vivo models?
- Methodology :
- Assay validation : Replicate in vitro results using primary cells (e.g., human hepatocytes) and compare to immortalized lines (e.g., HepG2).
- Pharmacokinetic profiling : Measure compound stability in plasma and tissue homogenates to assess metabolic liability.
- Mechanistic studies : Use RNA-seq to identify differential gene expression in sensitive vs. resistant models. Cross-validate with proteomics (e.g., apoptosis markers) .
Q. How can computational modeling predict off-target interactions of this compound with cytochrome P450 enzymes?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with CYP3A4 and CYP2D6 active sites. Focus on piperazine and thiophene moieties as potential binding motifs.
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å).
- Experimental validation : Test inhibition in human liver microsomes with probe substrates (e.g., dextromethorphan for CYP2D6). Correlate IC values with docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
